![molecular formula C16H15ClFNO6S B15280921 Benzenesulfonylfluoride, 4-[4-(2-chloro-5-nitrophenoxy)butoxy]- CAS No. 31185-45-2](/img/structure/B15280921.png)
Benzenesulfonylfluoride, 4-[4-(2-chloro-5-nitrophenoxy)butoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(2-Chloro-5-nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C₁₆H₁₅ClFNO₆S. This compound is characterized by the presence of a sulfonyl fluoride group, a nitrophenoxy group, and a chlorinated aromatic ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Chloro-5-nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrophenol with 1,4-dibromobutane to form 4-(2-chloro-5-nitrophenoxy)butane. This intermediate is then reacted with benzene-1-sulfonyl fluoride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(2-Chloro-5-nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or amines can be used for substitution reactions.
Reduction: Catalytic hydrogenation or metal hydrides are commonly used for reduction.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Substitution: Products include derivatives with different functional groups replacing the sulfonyl fluoride.
Reduction: The major product is the corresponding amine.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
4-(4-(2-Chloro-5-nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-(2-Chloro-5-nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites in enzymes or proteins, leading to inhibition or modification of their activity. The nitrophenoxy group may also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-(2-Chloro-5-nitrophenoxy)butoxy)benzene-1-sulfonyl chloride
- 4-(4-(2-Chloro-5-nitrophenoxy)butoxy)benzene-1-sulfonyl bromide
- 4-(4-(2-Chloro-5-nitrophenoxy)butoxy)benzene-1-sulfonyl iodide
Uniqueness
4-(4-(2-Chloro-5-nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its chloride, bromide, and iodide counterparts. This makes it particularly useful in specific chemical reactions and applications where the fluoride group is advantageous.
Propriétés
Numéro CAS |
31185-45-2 |
|---|---|
Formule moléculaire |
C16H15ClFNO6S |
Poids moléculaire |
403.8 g/mol |
Nom IUPAC |
4-[4-(2-chloro-5-nitrophenoxy)butoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H15ClFNO6S/c17-15-8-3-12(19(20)21)11-16(15)25-10-2-1-9-24-13-4-6-14(7-5-13)26(18,22)23/h3-8,11H,1-2,9-10H2 |
Clé InChI |
NCYSKIOGBRPBDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCCCCOC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(benzyloxy)-2-{[2-(2,4-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-4H-pyran-4-one](/img/structure/B15280841.png)
![Rel-(1R,4R,5S)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15280849.png)
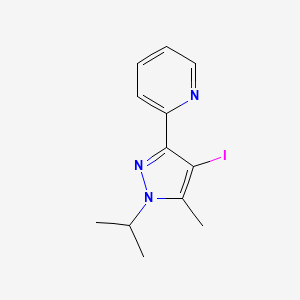
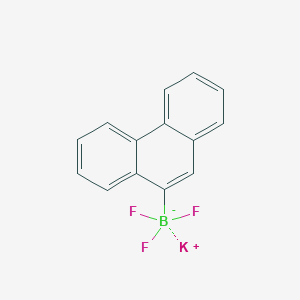
![N-{[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]carbamothioyl}propanamide](/img/structure/B15280866.png)
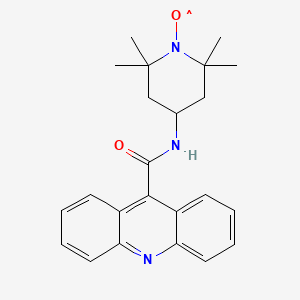
![6-(5-Bromo-3-pyridinyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280878.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280881.png)
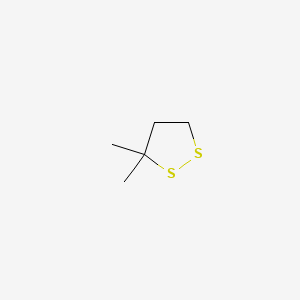
![(S)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15280893.png)

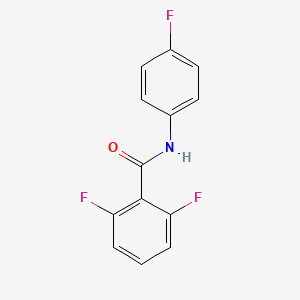
![N-(2-Cyanoethyl)-N-[(pyridin-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B15280925.png)
![6-(2,4-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280928.png)
